molecular formula C11H6N2O2 B13755215 2-Nitronaphthalene-1-carbonitrile CAS No. 27525-01-5

2-Nitronaphthalene-1-carbonitrile

Cat. No.: B13755215
CAS No.: 27525-01-5
M. Wt: 198.18 g/mol
InChI Key: DJGQBOSVQXYJBE-UHFFFAOYSA-N
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Description

2-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a cyano group (-CN) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of 1-cyanonaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), has been explored to enhance the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as potassium hydroxide (KOH).

Major Products Formed:

Scientific Research Applications

2-Nitronaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitronaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways:

    Intersystem Crossing (ISC): Upon photoexcitation, the compound efficiently populates its electronically excited triplet states through ultrafast intersystem crossing.

    Reduction Pathway: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically mediated by a metal catalyst.

Comparison with Similar Compounds

    1-Nitronaphthalene: Another isomer of nitronaphthalene with the nitro group attached at the 1-position.

    2-Aminonaphthalene-1-carbonitrile: The reduced form of 2-nitronaphthalene-1-carbonitrile.

    1,3-Dinitronaphthalene: A compound with two nitro groups attached to the naphthalene ring.

Uniqueness: this compound is unique due to the presence of both a nitro and a cyano group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

27525-01-5

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

2-nitronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h1-6H

InChI Key

DJGQBOSVQXYJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)[N+](=O)[O-]

Origin of Product

United States

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